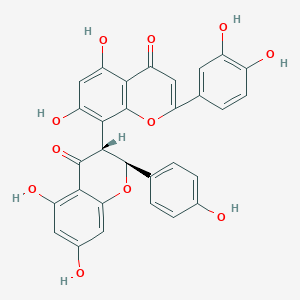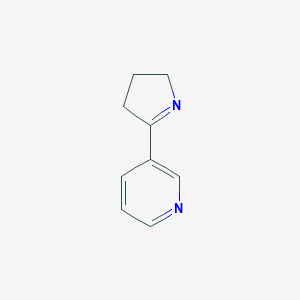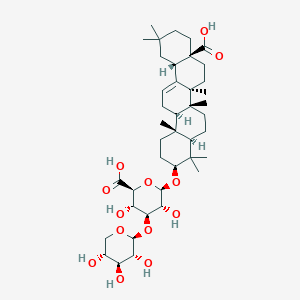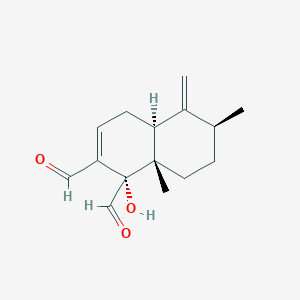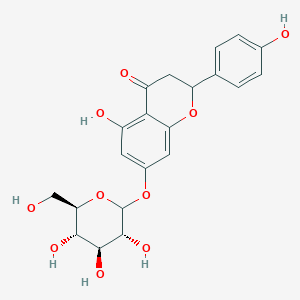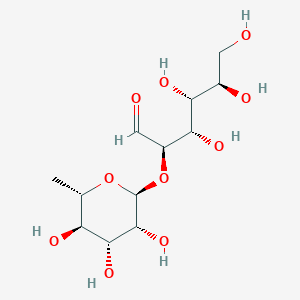
Cloruro de nitidina
Descripción general
Descripción
El cloruro de nitidina es un alcaloide benzofenantridínico natural que se extrae principalmente de las raíces de la planta Zanthoxylum nitidum, que pertenece a la familia Rutaceae . Este compuesto ha llamado la atención por sus diversas actividades biológicas, que incluyen propiedades antimaláricas, antifúngicas, antiangiogénicas y, en particular, antitumorales . El this compound se ha utilizado tradicionalmente en la medicina popular por sus efectos analgésicos y de mejora de la circulación sanguínea .
Aplicaciones Científicas De Investigación
Nitidine chloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various benzophenanthridine derivatives.
Biology: Nitidine chloride exhibits significant antifungal and antimalarial activities.
Medicine: The compound has shown promising antitumor activity against various cancer cell lines, including melanoma, lung cancer, and osteosarcoma It induces apoptosis, inhibits cell proliferation, and sensitizes cancer cells to chemotherapeutic drugs.
Mecanismo De Acción
El cloruro de nitidina ejerce sus efectos a través de múltiples mecanismos:
Inducción de la apoptosis: Induce la apoptosis en las células cancerosas al activar la caspasa-3 y la caspasa-9 a través de la vía mitocondrial.
Arresto del ciclo celular: El this compound puede causar el arresto del ciclo celular en la fase G2/M al regular el eje p53/14-3-3 Sigma/CDK1.
Inhibición de las vías de señalización: Inhibe la vía de señalización STAT3, que es crucial para la supervivencia y la proliferación de las células cancerosas.
Análisis Bioquímico
Biochemical Properties
Nitidine chloride has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions. For instance, it has been reported to inhibit the activation of MAPK and NF-κB cell signaling pathways . It also influences the ratio of Bax/Bcl-2 in the cytoplasm, activating Caspase-3/-9 .
Cellular Effects
Nitidine chloride has been shown to have profound effects on various types of cells and cellular processes. It can inhibit the viability of cells such as human melanoma A375 and A2058 cells significantly in a time-dose-dependent manner . It also induces apoptosis, confirmed by DAPI staining and flow cytometry analysis of Annexin V-FITC/PI .
Molecular Mechanism
Nitidine chloride exerts its effects at the molecular level through various mechanisms. It has been found to increase the ratio of Bax/Bcl-2 in the cytoplasm, thereby activating Caspase-3/-9 and ultimately inducing apoptosis via the mitochondrial pathway . It also inhibits the activation of MAPK and NF-κB cell signaling pathways .
Temporal Effects in Laboratory Settings
The effects of Nitidine chloride have been observed to change over time in laboratory settings. Within a certain concentration and time range, Nitidine chloride can inhibit the viability of cells such as human melanoma A375 and A2058 cells significantly in a time-dose-dependent manner .
Dosage Effects in Animal Models
The effects of Nitidine chloride vary with different dosages in animal models. For instance, in a study involving murine osteoarthritis, intra-articular injection of Nitidine chloride significantly alleviated the cartilage erosion, ECM degradation, and subchondral alterations in OA progression .
Metabolic Pathways
Nitidine chloride is involved in various metabolic pathways. It has been found to inhibit the activation of MAPK and NF-κB cell signaling pathways
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis del cloruro de nitidina implica varios pasos, siendo la reacción de anulación catalizada por Ni un paso clave para construir la estructura central de isoquinolinona . Las transformaciones subsiguientes conducen a la formación de this compound. Otro método implica el uso de catálisis de paladio metálico/ligando para la preparación de ácido 4,5-dimetoxi-2-(metoxicarbonil)fenilborónico, que luego se procesa para obtener this compound .
Métodos de producción industrial: Los métodos de producción industrial para el this compound no están ampliamente documentados. La síntesis generalmente implica el uso de materiales de partida y catalizadores fácilmente disponibles para garantizar la escalabilidad y la rentabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones: El cloruro de nitidina experimenta varias reacciones químicas, que incluyen:
Oxidación: El this compound se puede oxidar en condiciones específicas para producir diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el this compound.
Sustitución: El this compound puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Los reactivos como los halógenos y los nucleófilos se emplean en reacciones de sustitución.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxido de nitidina, mientras que la reducción puede producir derivados reducidos del this compound .
4. Aplicaciones de la Investigación Científica
El this compound tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de varios derivados de benzofenantridina.
Biología: El this compound exhibe significativas actividades antifúngicas y antimaláricas.
Medicina: El compuesto ha mostrado una prometedora actividad antitumoral contra varias líneas celulares cancerosas, incluido el melanoma, el cáncer de pulmón y el osteosarcoma Induce la apoptosis, inhibe la proliferación celular y sensibiliza las células cancerosas a los fármacos quimioterapéuticos.
Comparación Con Compuestos Similares
El cloruro de nitidina se compara con otros alcaloides benzofenantridínicos como:
- Fagaronina
- Queleritrina
- Sanguinarina
Estos compuestos comparten características estructurales y actividades biológicas similares, pero difieren en su potencia y aplicaciones específicas. Por ejemplo, el this compound ha mostrado una actividad antitumoral superior en comparación con algunos de sus análogos . Las características estructurales únicas y las fuertes actividades biológicas del this compound lo convierten en un candidato prometedor para futuras investigaciones y desarrollo en varios campos .
Propiedades
IUPAC Name |
2,3-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18NO4.ClH/c1-22-10-13-7-17(23-2)18(24-3)8-15(13)14-5-4-12-6-19-20(26-11-25-19)9-16(12)21(14)22;/h4-10H,11H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDAACVSUMUMOR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC2=CC(=C(C=C2C3=C1C4=CC5=C(C=C4C=C3)OCO5)OC)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6872-57-7 (Parent) | |
| Record name | Nitidine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013063042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50926842 | |
| Record name | 2,3-Dimethoxy-12-methyl-9H-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50926842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13063-04-2 | |
| Record name | Nitidine, chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13063-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitidine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013063042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitidine, chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146397 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dimethoxy-12-methyl-9H-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50926842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13063-04-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NITIDINE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO8WQL69T8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Nitidine?
A1: Nitidine has been identified as a potent inhibitor of Topoisomerase I (topo I), an enzyme crucial for DNA replication and transcription. [] It stabilizes the covalent binary complex between topo I and DNA, leading to DNA strand breaks and ultimately cell death. []
Q2: Does Nitidine interact with other molecular targets?
A2: Besides topo I, Nitidine also exhibits inhibitory activity against Topoisomerase II (topo II), although to a lesser extent than topo I. [, ] Additionally, research suggests Nitidine can modulate the JAK2-STAT3 signaling pathway, suppressing its activation and impacting downstream processes like inflammation and angiogenesis. [, ]
Q3: What are the downstream effects of Nitidine's interaction with its targets?
A3: Nitidine's inhibition of topo I and II leads to DNA damage, cell cycle arrest, and ultimately apoptosis in cancer cells. [, , , ] Its modulation of the JAK2-STAT3 pathway contributes to its anti-inflammatory and anti-angiogenic effects. [, ]
Q4: What is the molecular formula and weight of Nitidine?
A4: The molecular formula of Nitidine is C21H14NO4, and its molecular weight is 344.34 g/mol. [, ]
Q5: Is there any spectroscopic data available for Nitidine?
A5: Yes, Nitidine's structure has been elucidated using various spectroscopic techniques, including 1D and 2D NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). [] These techniques provide detailed information about the compound's structure and conformation.
Q6: How do structural modifications of Nitidine affect its biological activity?
A6: Research suggests that the presence of a quaternary nitrogen atom and alkoxy groups in the Nitidine structure might play a role in reducing its mutagenicity compared to structurally similar carcinogenic hydrocarbons. [] Additionally, the ability to form a C-6 iminium ion seems crucial for the antitumor activity of Nitidine and its derivatives. []
Q7: What is known about the stability of Nitidine?
A7: Nitidine can be converted to other derivatives under certain conditions. For instance, under basic conditions, it can be converted to 6-methoxy-5,6-dihydronitidine. [] This highlights the importance of considering its stability during formulation and storage.
Q8: Are there any formulation strategies to improve Nitidine's stability, solubility, or bioavailability?
A8: Research is exploring different formulations to enhance Nitidine's therapeutic potential. Nanoparticles, microspheres, and nano-micelles are being investigated as potential delivery systems to improve its solubility, bioavailability, and therapeutic efficacy while minimizing toxicity. []
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Nitidine?
A9: Research indicates that Nitidine chloride is absorbed via passive diffusion in the intestines. [] It binds moderately to plasma proteins, and the binding appears independent of drug concentration. [] Nitidine is rarely excreted unchanged in urine or feces. [] Further research is needed to fully elucidate its metabolic pathways and clearance mechanisms.
Q10: What is the relationship between Nitidine's pharmacokinetic properties and its dosage?
A10: Pharmacokinetic studies in rabbits revealed that the area under the curve (AUC) of Nitidine chloride after intravenous administration is directly proportional to the dose. [] This suggests linear pharmacokinetics for the elimination of Nitidine chloride within the tested dose range.
Q11: What cell-based assays have been used to assess Nitidine's efficacy?
A11: Nitidine's efficacy has been evaluated in various cancer cell lines, including KB, LU-1, HepG2, LNCaP, MCF7, and multidrug-resistant KBV200 cells. [, ] These studies employed MTT assays to assess cell viability and flow cytometry to analyze cell cycle progression and apoptosis.
Q12: What animal models have been used to study Nitidine's activity?
A12: Nitidine's antitumor activity has been demonstrated in vivo using nude mice bearing human HepG2 hepatocellular transplanted tumors. [] Additionally, its neuroprotective effects were investigated in Parkinson's disease animal models. []
Q13: Are there any known resistance mechanisms to Nitidine?
A13: While Nitidine shows promise as an anticancer agent, further research is needed to fully understand potential resistance mechanisms. Notably, two human camptothecin-resistant cell lines, CPT-K5 and A2780/CPT-2000, known to express camptothecin-resistant topo I, exhibited only marginal resistance to Nitidine and its derivatives. []
Q14: What is known about the toxicity profile of Nitidine?
A14: Research suggests that Nitidine chloride might have some toxic effects on the liver, kidneys, and heart. [, , ] Further studies are crucial to determine its safety profile, appropriate dosage regimens, and potential long-term effects.
Q15: What analytical techniques are used to quantify Nitidine?
A15: High-performance liquid chromatography (HPLC) is commonly used to quantify Nitidine in various matrices, including plant extracts, plasma, and pharmaceutical formulations like toothpaste. [, , , , , ]
Q16: Are there any other analytical methods used to study Nitidine?
A16: Besides HPLC, thin-layer chromatography (TLC) is also employed, especially during the initial stages of extraction and purification. [, ] Other techniques, such as UV-Vis spectrophotometry, are used to measure specific parameters like total alkaloid content. []
Q17: What are some valuable resources for researchers studying Nitidine?
A17: Several academic databases provide valuable resources for Nitidine research, including Web of Science, PubMed, Google Scholar, Elsevier, CNKI, and Wanfang Data. [] These databases offer access to a wide range of scientific publications on Nitidine, covering various aspects from its isolation and characterization to its biological activity and potential therapeutic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


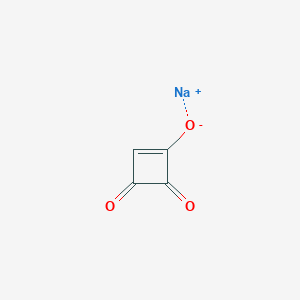
![1'-Benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B191903.png)
